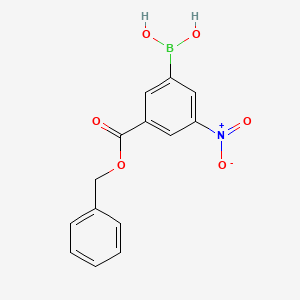

3-Benzyloxycarbonyl-5-nitrophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-nitro-5-phenylmethoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO6/c17-14(22-9-10-4-2-1-3-5-10)11-6-12(15(18)19)8-13(7-11)16(20)21/h1-8,18-19H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPDKQXYZBUILB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378305 | |

| Record name | {3-[(Benzyloxy)carbonyl]-5-nitrophenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380430-62-6 | |

| Record name | {3-[(Benzyloxy)carbonyl]-5-nitrophenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3-Benzyloxycarbonyl-5-nitrophenylboronic acid

CAS Number: 380430-62-6

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid, a valuable reagent in organic synthesis and medicinal chemistry. It covers its chemical properties, synthesis, and key applications, with a focus on its role in the construction of complex molecular architectures relevant to drug discovery.

Chemical Properties and Data

This compound is a substituted phenylboronic acid that serves as a versatile building block in organic synthesis. The presence of the boronic acid, nitro, and benzyloxycarbonyl functionalities imparts unique reactivity, making it a key intermediate for creating diverse molecular scaffolds.

| Property | Value | Reference |

| CAS Number | 380430-62-6 | [1] |

| Molecular Formula | C₁₄H₁₂BNO₆ | [1] |

| Molecular Weight | 301.06 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF | |

| Storage | Store in a cool, dry place, under an inert atmosphere |

Synthesis

A potential precursor is 3-bromo-5-nitrobenzoic acid, which can be synthesized and then converted to its benzyl ester. Subsequent Miyaura borylation would yield the desired product.

Logical Workflow for Synthesis:

Caption: Plausible synthetic pathway for this compound.

Applications in Organic Synthesis: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is widely used to synthesize biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials. The boronic acid moiety readily participates in the catalytic cycle to form a new bond with an aryl or vinyl halide or triflate.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the cross-coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

Solvent (e.g., a mixture of toluene and water, or dioxane and water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.2 eq.), the aryl bromide (1.0 eq.), and the base (2.0-3.0 eq.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst (typically 1-5 mol%) to the flask.

-

Add the degassed solvent system (e.g., toluene/water 4:1).

-

Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Experimental Workflow for Suzuki-Miyaura Coupling:

References

In-Depth Analysis of 3-Benzyloxycarbonyl-5-nitrophenylboronic Acid: Physicochemical Properties

For Immediate Release

This technical guide provides a detailed overview of the fundamental physicochemical properties of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid, a compound of interest for researchers and professionals in the fields of organic synthesis and drug development. The primary focus of this document is to establish the precise molecular weight of this compound through a systematic breakdown of its molecular formula.

Core Physicochemical Data

A comprehensive summary of the key quantitative data for this compound is presented below. This information is foundational for experimental design, stoichiometric calculations, and analytical characterization.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₂BNO₆[1][2] |

| Molecular Weight | 301.06 g/mol [1][2] |

| CAS Number | 380430-62-6[1] |

Determination of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound, based on its molecular formula C₁₄H₁₂BNO₆, is detailed as follows:

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 14 | 12.011 | 168.154 |

| Hydrogen | H | 12 | 1.008 | 12.096 |

| Boron | B | 1 | 10.81 | 10.81 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 6 | 15.999 | 95.994 |

| Total | 301.061 |

Note: Atomic weights are based on IUPAC standard values. The calculated molecular weight is consistent with the referenced literature values.[1][2]

Logical Relationship of Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of this compound from its molecular formula.

Due to the nature of the topic, which is the determination of a fundamental physicochemical property, detailed experimental protocols for synthesis or application, as well as complex signaling pathway diagrams, are not applicable to this specific guide. The provided information is intended to serve as a foundational reference for laboratory and research purposes.

References

3-Benzyloxycarbonyl-5-nitrophenylboronic acid chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid. The information is intended to support research and development activities in medicinal chemistry and organic synthesis.

Core Chemical Properties

This compound is a substituted phenylboronic acid featuring a benzyloxycarbonyl group and a nitro group. These functional groups impart specific reactivity and properties to the molecule, making it a valuable building block in the synthesis of complex organic molecules.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 380430-62-6 |

| Molecular Formula | C₁₄H₁₂BNO₆ |

| Molecular Weight | 301.06 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically available at ≥96% purity |

| Storage Conditions | Store in an inert atmosphere at 2-8°C.[1] The compound is hygroscopic and should be protected from moisture. |

| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF. |

| Synonyms | (3-((Benzyloxy)carbonyl)-5-nitrophenyl)boronic acid, 3-(Carbobenzyloxy)-5-nitrophenylboronic acid |

Structural Information

| Parameter | Representation |

| SMILES String | O=C(OCC1=CC=CC=C1)C2=CC(=CC(=C2)B(O)O)--INVALID-LINK--[O-] |

| InChI Key | Not readily available. |

Synthesis and Reactivity

Proposed Synthetic Pathway

A likely precursor for the synthesis is benzyl 3-bromo-5-nitrobenzoate. This intermediate can be prepared by esterification of 3-bromo-5-nitrobenzoic acid with benzyl alcohol. The aryl bromide is then converted to the corresponding boronic acid.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Hypothetical Synthesis

Step 1: Synthesis of Benzyl 3-bromo-5-nitrobenzoate

This protocol is adapted from procedures for similar esterifications.[2][3]

-

To a solution of 3-bromo-5-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Add benzyl alcohol (1.2 eq) dropwise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield benzyl 3-bromo-5-nitrobenzoate.

Step 2: Synthesis of this compound

This protocol is based on general procedures for the conversion of aryl bromides to boronic acids via lithium-halogen exchange.[4][5]

-

Dissolve benzyl 3-bromo-5-nitrobenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. The formation of the organolithium intermediate is often indicated by a color change.

-

Stir the mixture at -78 °C for 1 hour.

-

Add trimethyl borate (B(OMe)₃) (1.5 eq) dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Applications in Organic Synthesis

The primary application of this compound is as a building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures.

Suzuki-Miyaura Cross-Coupling

The boronic acid functional group readily participates in the Suzuki-Miyaura catalytic cycle to form a new C-C bond with an aryl or vinyl halide/triflate. The nitro and benzyloxycarbonyl groups are generally stable under these conditions and offer sites for further functionalization.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0 eq), the desired aryl halide (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

-

Add a degassed solvent system, for example, a mixture of dioxane and water (4:1).

-

Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired biaryl compound.

Safety and Handling

No specific toxicity data is available for this compound. However, based on the safety data sheets (SDS) of structurally related compounds such as 3-methoxycarbonyl-5-nitrophenylboronic acid and other phenylboronic acids, the following precautions should be taken.[6]

-

Hazard Classification: May be harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Fire and Explosion: Non-combustible solid. However, fine dust dispersed in air in sufficient concentrations, and in the presence of an ignition source, is a potential dust explosion hazard.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Logical Relationships and Further Transformations

The functional groups on this compound allow for a variety of subsequent chemical transformations, making it a versatile intermediate in multi-step syntheses.

Caption: Reactivity of functional groups on the core molecule.

The nitro group can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions. The benzyloxycarbonyl group is a protecting group for the carboxylic acid, which can be deprotected via hydrogenolysis to reveal the free carboxylic acid for amide bond formation or other modifications. This multi-functionality makes the compound a valuable intermediate in the synthesis of libraries of compounds for drug discovery.

References

- 1. (3-((Benzyloxy)carbonyl)-5-nitrophenyl)boronic acid - Lead Sciences [lead-sciences.com]

- 2. Page loading... [guidechem.com]

- 3. Ethyl 3-bromo-5-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

3-Benzyloxycarbonyl-5-nitrophenylboronic acid synthesis route

An in-depth technical guide on the synthesis of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid is presented for researchers, scientists, and drug development professionals. This document outlines a viable synthetic pathway, including detailed experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Synthesis Route Overview

The synthesis of this compound is proposed to proceed via a two-step route starting from 3-bromo-5-nitrobenzoic acid. The first step involves the protection of the carboxylic acid functionality as a benzyl ester. The subsequent step introduces the boronic acid moiety via a palladium-catalyzed Miyaura borylation reaction.

Caption: Proposed synthesis route for this compound.

Experimental Protocols

Step 1: Synthesis of Benzyl 3-bromo-5-nitrobenzoate

This initial step protects the carboxylic acid group of 3-bromo-5-nitrobenzoic acid as a benzyl ester to prevent interference in the subsequent borylation step.[1][2][3]

Reaction Scheme:

Protocol:

-

To a solution of 3-bromo-5-nitrobenzoic acid (1.0 eq) in a suitable solvent such as toluene or DMF, add benzyl alcohol (1.2 eq).

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq).[4]

-

Heat the reaction mixture to reflux (approximately 110-140°C depending on the solvent) and equip the reaction vessel with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure benzyl 3-bromo-5-nitrobenzoate.

Quantitative Data:

| Compound | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| 3-Bromo-5-nitrobenzoic acid | 246.01[5] | 1 | 1.0 | 24.6 g |

| Benzyl alcohol | 108.14 | 1.2 | 1.2 | 13.0 g (12.5 mL) |

| p-Toluenesulfonic acid | 172.20 | 0.05 | 0.05 | 0.86 g |

| Expected Yield | ~85-95% |

Step 2: Synthesis of this compound

The final step involves the conversion of the aryl bromide to a boronic acid using a Miyaura borylation reaction.[6][7] This reaction utilizes a palladium catalyst and a diboron reagent.

Reaction Scheme:

Protocol:

-

In a reaction vessel, combine benzyl 3-bromo-5-nitrobenzoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq).

-

Add a base, typically potassium acetate (KOAc) (3.0 eq).

-

Add a suitable anhydrous solvent, such as dioxane or DMSO.

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the mixture to 80-100°C and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is the pinacol ester of the desired boronic acid. To obtain the free boronic acid, the crude ester can be subjected to hydrolysis. A common method is to stir the ester in a mixture of a suitable organic solvent (e.g., acetone or THF) and an aqueous acid (e.g., HCl) at room temperature.

-

The resulting boronic acid can be purified by recrystallization or by forming a salt with a base, followed by acidification and isolation.[8]

Quantitative Data:

| Compound | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| Benzyl 3-bromo-5-nitrobenzoate | 336.14 | 1 | 1.0 | 33.6 g |

| Bis(pinacolato)diboron | 253.94 | 1.1 | 1.1 | 27.9 g |

| Pd(dppf)Cl₂ | 731.74 | 0.03 | 0.03 | 2.2 g |

| Potassium Acetate (KOAc) | 98.14 | 3.0 | 3.0 | 29.4 g |

| Expected Yield | ~70-85% |

Purification and Characterization

Purification of the final product, this compound, can be challenging. Recrystallization from a suitable solvent system is a common method.[9] Alternatively, an extractive workup using a diol like sorbitol can selectively pull the boronic acid into an aqueous layer.[9] The purity and identity of the synthesized compounds should be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

Caption: Workflow for the synthesis and purification of the target compound.

References

- 1. gcwgandhinagar.com [gcwgandhinagar.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Protecting group - Wikipedia [en.wikipedia.org]

- 4. Benzyl Esters [organic-chemistry.org]

- 5. innospk.com [innospk.com]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 9. reddit.com [reddit.com]

In-Depth Technical Guide: Spectral Analysis of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid, a key building block in organic synthesis, particularly in the realm of medicinal chemistry and drug development. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents a comprehensive analysis based on data from structurally analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in a laboratory setting.

Chemical Structure and Properties

-

IUPAC Name: (3-((Benzyloxy)carbonyl)-5-nitrophenyl)boronic acid

-

Molecular Formula: C₁₄H₁₂BNO₆[1]

-

Molecular Weight: 301.06 g/mol

-

CAS Number: 380430-62-6

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar compounds, including m-nitrophenylboronic acid, benzyl benzoates, and other substituted phenylboronic acids.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 - 8.8 | s | 1H | Ar-H (proton between COOR and NO₂) |

| ~8.4 - 8.6 | s | 1H | Ar-H (proton between NO₂ and B(OH)₂) |

| ~8.2 - 8.4 | s | 1H | Ar-H (proton between COOR and B(OH)₂) |

| ~8.0 | br s | 2H | B(OH )₂ |

| ~7.3 - 7.5 | m | 5H | Phenyl H of benzyl group |

| ~5.4 | s | 2H | -O-CH₂ -Ph |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~164 - 166 | C =O (Ester) |

| ~148 | Ar-C -NO₂ |

| ~136 | Ar-C (ipso to benzyl) |

| ~135 | Ar-C -H |

| ~133 | Ar-C -COOR |

| ~129.5 | Ar-C -H |

| ~129 (para) | Phenyl C of benzyl group |

| ~128.5 (ortho) | Phenyl C of benzyl group |

| ~128 (meta) | Phenyl C of benzyl group |

| ~125 | Ar-C -H |

| ~130 (ipso) | Ar-C -B(OH)₂ |

| ~67 | -O-CH₂ -Ph |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (boronic acid, H-bonded) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Weak | C-H stretch (aliphatic -CH₂-) |

| 1730-1715 | Strong | C=O stretch (ester) |

| 1600-1585 | Medium | C=C stretch (aromatic ring) |

| 1530-1515 | Strong | N-O asymmetric stretch (nitro group) |

| 1350-1335 | Strong | N-O symmetric stretch (nitro group) |

| 1380-1320 | Strong | B-O stretch |

| 1250-1150 | Strong | C-O stretch (ester) |

| ~750 | Strong | B-O-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z | Ion |

| 302.07 | [M+H]⁺ |

| 324.05 | [M+Na]⁺ |

| 300.06 | [M-H]⁻ |

| 284.06 | [M-OH]⁻ |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 500 MHz spectrometer.

-

Acquire ¹³C NMR spectra on a 125 MHz spectrometer.

-

Use standard pulse programs for both ¹H and ¹³C NMR.

-

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: The spectrum can be obtained using a solid sample on an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect data over a range of 4000-400 cm⁻¹.

-

Perform a background scan prior to sample analysis.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition:

-

Introduce the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight or Quadrupole).

-

Acquire data in both positive and negative ion modes.

-

The mobile phase can be a mixture of acetonitrile and water with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.

-

Logical Workflow: Application in Suzuki-Miyaura Coupling

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions to introduce a benzyloxycarbonyl-nitrophenyl moiety into a target molecule. The following diagram illustrates a typical experimental workflow.

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

This guide provides a foundational understanding of the spectral properties of this compound. Researchers are encouraged to perform their own spectral analysis for confirmation and to use this document as a reference in their synthetic and analytical endeavors.

References

An In-depth Technical Guide on the Solubility Profile of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid (CAS: 380430-62-6), a specialized boronic acid derivative.[1][2] Given the limited availability of public quantitative solubility data for this specific compound, this document furnishes standardized protocols and data presentation formats that are essential for its physicochemical characterization in a research and development setting.

Compound Overview

This compound is an organic building block with the molecular formula C14H12BNO6.[2][3] Boronic acids are critical reagents in organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions, and are also prevalent in medicinal chemistry as enzyme inhibitors and sensors.[1] Understanding the solubility of this compound is a prerequisite for its effective use in both synthetic reactions and biological assays.

Solubility Data

The solubility of a compound is a critical parameter influencing its reaction kinetics, bioavailability, and formulation development. A systematic solubility assessment in a range of aqueous and organic solvents is recommended. The following table provides a standardized template for presenting such empirical data.

Table 1: Solubility Data Template for this compound

| Solvent System | Classification | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| Deionized Water (pH ~7) | Aqueous | 25 | Data not available | Data not available | HPLC-UV |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous | 25 | Data not available | Data not available | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | Organic | 25 | Data not available | Data not available | Gravimetric/HPLC-UV |

| Methanol (MeOH) | Organic | 25 | Data not available | Data not available | Gravimetric/HPLC-UV |

| Ethanol (EtOH, 95%) | Organic | 25 | Data not available | Data not available | Gravimetric/HPLC-UV |

| Acetonitrile (ACN) | Organic | 25 | Data not available | Data not available | Gravimetric/HPLC-UV |

| Tetrahydrofuran (THF) | Organic | 25 | Data not available | Data not available | Gravimetric/HPLC-UV |

Experimental Protocols

Accurate solubility determination requires robust and reproducible methodologies. The following section details a standard protocol for measuring thermodynamic solubility in aqueous media.

The shake-flask method is the gold standard for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution.

Materials and Reagents:

-

This compound

-

Solvent of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Analytical balance

-

2 mL microcentrifuge tubes

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters (e.g., PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and appropriate mobile phase solvents

Protocol Workflow:

Caption: Standard workflow for solubility determination via the shake-flask method.

Procedure:

-

Add an excess amount of this compound (e.g., 2-5 mg) to a vial containing a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4). The excess solid is crucial to ensure a saturated solution is formed.

-

Seal the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C) for 24 to 48 hours. This period allows the system to reach thermodynamic equilibrium.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. The filter material should be chosen for low compound binding.

-

Prepare a series of calibration standards of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

-

Analyze the filtered supernatant and the calibration standards using a validated HPLC-UV method.

-

Determine the concentration of the compound in the supernatant by interpolating its response against the generated calibration curve. This concentration represents the solubility.

Application Context: A Hypothetical Signaling Pathway

Boronic acids are widely investigated as enzyme inhibitors, particularly for serine proteases, due to their ability to form a reversible covalent bond with the catalytic serine residue. The diagram below illustrates a hypothetical signaling pathway where a boronic acid compound could act as a therapeutic inhibitor.

References

Stability and Storage of 3-Benzyloxycarbonyl-5-nitrophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-Benzyloxycarbonyl-5-nitrophenylboronic acid. Understanding the stability profile of this reagent is critical for its effective use in research and development, particularly in applications such as Suzuki-Miyaura cross-coupling reactions.[1] This document outlines the key factors influencing its stability, potential degradation pathways, and generalized protocols for its handling and analysis.

Core Stability Profile

This compound is a solid that is generally stable under standard laboratory conditions. However, its stability can be compromised by specific environmental factors, primarily moisture, pH, and temperature. The molecule possesses two key functional groups that are susceptible to degradation: the boronic acid moiety and the benzyloxycarbonyl (Cbz) protecting group.

Summary of Recommended Storage and Handling Conditions

For optimal stability and to ensure the integrity of the compound, the following storage and handling conditions are recommended based on available safety data sheets and general knowledge of boronic acids.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a refrigerator at 2-8°C. | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation and hydrolysis. |

| Moisture | Keep container tightly closed in a dry place. | Boronic acids are susceptible to dehydration to form boroxines and hydrolysis can promote degradation. |

| Light | Store in a light-resistant container. | While not explicitly stated for this compound, light can promote degradation of many organic molecules. |

| Ventilation | Handle in a well-ventilated area. | General good laboratory practice for handling chemical powders. |

| Incompatible Materials | Avoid strong oxidizing agents and strong acids. | These can lead to the degradation of the boronic acid and Cbz groups. |

Potential Degradation Pathways

The degradation of this compound is primarily dictated by the reactivity of its boronic acid and benzyloxycarbonyl functional groups.

Protodeboronation of the Arylboronic Acid

Protodeboronation is a significant degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This reaction is highly dependent on the pH of the medium. The presence of an electron-withdrawing nitro group on the phenyl ring can influence the rate of this process. The general mechanism for protodeboronation can be influenced by both acidic and basic conditions.

-

Under Basic Conditions: The boronic acid exists in equilibrium with its more nucleophilic boronate form, which can be susceptible to protonolysis by water.

-

Under Acidic Conditions: Direct protonation of the carbon-boron bond can lead to its cleavage.

Cleavage of the Benzyloxycarbonyl (Cbz) Group

The benzyloxycarbonyl group is a common amine protecting group and is generally stable under many conditions. However, it is susceptible to cleavage under specific circumstances:

-

Catalytic Hydrogenolysis: This is a very common and mild method for Cbz deprotection, typically using a palladium catalyst and a hydrogen source. While not a typical storage concern, it is a key reactivity consideration.

-

Strong Acids: Strong acids, such as HBr in acetic acid, can cleave the Cbz group.

The diagram below illustrates the key factors that can influence the stability of this compound and lead to its degradation.

Caption: Factors influencing the stability of this compound.

Generalized Experimental Protocol for Stability Assessment

While a specific, validated stability-indicating method for this compound is not publicly available, a general protocol based on High-Performance Liquid Chromatography (HPLC) can be established to monitor its purity over time and under stress conditions.

Objective

To assess the stability of this compound under various conditions by monitoring the appearance of degradation products and the decrease in the parent compound concentration using a stability-indicating HPLC method.

Materials and Equipment

-

This compound

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or phosphoric acid (for mobile phase modification)

-

Forced degradation equipment (oven, UV lamp, acid/base solutions)

HPLC Method (General Starting Conditions)

A reverse-phase HPLC method is generally suitable for the analysis of arylboronic acids.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B over 15-20 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a wavelength appropriate for the nitroaromatic chromophore (e.g., 254 nm). |

| Injection Volume | 10 µL |

Note: This method would require validation to ensure it is stability-indicating, meaning it can separate the parent compound from its potential degradation products.

Forced Degradation Study Workflow

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with HCl (e.g., 0.1 M) and heat (e.g., 60°C).

-

Base Hydrolysis: Treat the stock solution with NaOH (e.g., 0.1 M) and heat (e.g., 60°C).

-

Oxidative Degradation: Treat the stock solution with hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Heat the solid compound and the stock solution in an oven (e.g., 80°C).

-

Photodegradation: Expose the solid compound and the stock solution to UV light.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base-stressed samples before injection.

-

HPLC Analysis: Analyze all samples by the developed HPLC method.

-

Data Analysis: Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

The diagram below outlines a general workflow for conducting a forced degradation study.

Caption: Workflow for a forced degradation study of this compound.

Conclusion

While this compound is a relatively stable compound, its longevity and purity are best maintained under refrigerated, dry, and inert conditions. The primary degradation pathways to be aware of are protodeboronation of the boronic acid moiety and cleavage of the Cbz group, both of which are influenced by pH, temperature, and the presence of reactive reagents. For critical applications, it is advisable to assess the purity of the material, especially if it has been stored for an extended period or under suboptimal conditions. The generalized protocol provided can serve as a starting point for developing a comprehensive stability assessment program for this important synthetic building block.

References

Technical Guide: 3-Benzyloxycarbonyl-5-nitrophenylboronic acid in Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyloxycarbonyl-5-nitrophenylboronic acid is a specialized organic compound that serves as a critical building block in modern medicinal chemistry. Its unique trifunctional structure, featuring a boronic acid moiety, a nitro group, and a benzyloxycarbonyl group, makes it a versatile reagent for the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of its purity specifications, analytical methodologies, and its primary application in the synthesis of bioactive molecules through Suzuki-Miyaura cross-coupling reactions.

Core Compound Specifications

The precise chemical identity and key physical properties of this compound are fundamental to its application in research and development.

| Property | Value | Reference |

| CAS Number | 380430-62-6 | |

| Molecular Formula | C₁₄H₁₂BNO₆ | |

| Molecular Weight | 301.06 g/mol | |

| Appearance | Off-white to yellow solid | |

| Typical Purity | ≥96% |

Purity and Impurity Profile

The purity of this compound is paramount for its successful application in sensitive downstream synthetic steps, particularly in the context of pharmaceutical development where impurities can have significant consequences.

| Specification | Typical Range/Value | Notes |

| Purity by HPLC | ≥96.0% | The primary method for assessing the purity of the final product. |

| Water Content (Karl Fischer) | ≤1.0% | Boronic acids are susceptible to dehydration. |

| Residual Solvents | Varies | Dependent on the final purification method (e.g., recrystallization). Common solvents include ethyl acetate, hexanes, and toluene. To be determined by Gas Chromatography (GC). |

| Potential Impurities | Not specified | Likely impurities include starting materials from the synthesis, by-products such as the corresponding deboronated compound (benzyl 3-nitrobenzoate), and oligomeric boronic anhydrides (boroxines) formed through dehydration. Arylboronic acids have also been noted as potentially weakly mutagenic, making their control in active pharmaceutical ingredient (API) synthesis crucial.[1] |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of this compound, based on established methodologies for analogous arylboronic acids.

Synthesis: A Plausible Multi-step Protocol

Step 1: Benzyl Esterification of 3-Bromo-5-nitrobenzoic acid

-

To a solution of 3-bromo-5-nitrobenzoic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

To this suspension, add benzyl bromide (BnBr, 1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield benzyl 3-bromo-5-nitrobenzoate.

Step 2: Borylation via Lithium-Halogen Exchange

-

Dissolve the benzyl 3-bromo-5-nitrobenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

After stirring for 30-60 minutes at -78 °C, add triisopropyl borate (B(O-iPr)₃, 1.5 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Acidify the mixture to a pH of approximately 2-3 with 1M hydrochloric acid (HCl).

-

Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to give the crude this compound.

Purification: Recrystallization

-

Dissolve the crude boronic acid in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexanes or toluene.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the crystalline solid by vacuum filtration, washing with a small amount of cold hexanes.

-

Dry the purified product under vacuum. Recrystallization from hot water or hot ethanol are also common methods for purifying arylboronic acids.[2]

Analytical Method: Purity Determination by High-Performance Liquid Chromatography (HPLC)

The analysis of boronic acids by reversed-phase HPLC can be challenging due to their potential for on-column degradation. The following is a general method that can be optimized for this specific compound.

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile is typical.[3]

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

-

Sample Preparation: Samples should be dissolved in a suitable aprotic solvent to minimize hydrolysis before injection.

Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable reagent in drug discovery, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in many pharmaceuticals.[4][5]

The presence of the nitro group offers a synthetic handle for further transformations, such as reduction to an amine, which can then be functionalized. The benzyloxycarbonyl group can be deprotected to the corresponding carboxylic acid, providing another site for modification, for instance, through amide bond formation.

General Protocol for a Suzuki-Miyaura Coupling Reaction

-

In a reaction vessel, combine this compound (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Purge the vessel with an inert gas (argon or nitrogen).

-

Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Heat the reaction mixture with stirring (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualization of Application in Drug Discovery

The following diagram illustrates the central role of this compound in a typical drug discovery workflow utilizing the Suzuki-Miyaura cross-coupling reaction.

Caption: Workflow of Suzuki-Miyaura Coupling in Drug Discovery.

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of complex organic molecules. Its utility in the robust and widely applicable Suzuki-Miyaura cross-coupling reaction makes it a key component in the toolbox of medicinal chemists. A thorough understanding of its specifications, handling, and reaction protocols is essential for its effective use in the development of novel therapeutics. The ability to introduce diverse functionality through its three distinct chemical handles ensures its continued relevance in the pursuit of new and improved drug candidates.

References

Commercial Sourcing and Technical Guide: 3-Benzyloxycarbonyl-5-nitrophenylboronic Acid

For researchers, scientists, and professionals in drug development, the reliable procurement of specialized chemical reagents is a critical starting point for experimental success. This guide provides an in-depth overview of commercial suppliers for 3-Benzyloxycarbonyl-5-nitrophenylboronic acid (CAS No: 380430-62-6), along with essential technical information to support its use in research and development.

Compound Overview

This compound is a substituted arylboronic acid. This class of compounds are fundamental building blocks in organic synthesis, most notably as coupling partners in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of a nitro group and a benzyloxycarbonyl protecting group offers versatile handles for further chemical modification, making it a valuable intermediate in the synthesis of complex molecules, including novel pharmaceutical candidates.

Commercial Suppliers

The following table summarizes key information from various commercial suppliers of this compound. This data is intended for comparative purposes to facilitate procurement decisions.

| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Information |

| BLDpharm | BD15241 | 96% | 380430-62-6 | C14H12BNO6 | 301.06 | Storage: Inert atmosphere, 2-8°C.[1] |

| Lead Sciences | BD15241 | 96% | 380430-62-6 | C14H12BNO6 | 301.06 | Brand: BLDpharm.[1] |

| CP Lab Safety | - | ≥96% | 380430-62-6 | C14H12BNO6 | 301.1 | Product Family: Protein Degrader Building Blocks.[2] |

| Apollo Scientific | - | - | 380430-62-6 | - | - | MDL Number: MFCD03411934. |

Disclaimer: Availability, pricing, and purity specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information. This product is intended for professional research and commercial use only.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling:

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Under the inert atmosphere, add the degassed solvent(s) and the palladium catalyst (0.01-0.05 eq).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl compound.

Note: This is a generalized procedure. Reaction conditions, including the choice of catalyst, base, solvent, and temperature, should be optimized for specific substrates.

Workflows and Diagrams

Procurement and Quality Assurance Workflow:

The following diagram illustrates a typical workflow for the procurement and quality assurance of a specialized chemical reagent like this compound.

References

In-Depth Technical Guide: Safety Data for 3-Benzyloxycarbonyl-5-nitrophenylboronic Acid

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Benzyloxycarbonyl-5-nitrophenylboronic acid (CAS No. 380430-62-6) is publicly available. This guide has been compiled by synthesizing data from SDSs of structurally analogous compounds, namely 3-Methoxycarbonyl-5-nitrobenzeneboronic acid, 3-Carboxy-5-nitrophenylboronic acid, and 3-Nitrophenylboronic acid. The information herein should be used as a precautionary guide, and a comprehensive risk assessment should be conducted before handling this chemical.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety data, handling procedures, and emergency protocols for this compound, based on available information for structurally related compounds.

Chemical and Physical Properties

While specific experimental data for this compound is limited, the following table summarizes its known properties and those extrapolated from similar nitrophenylboronic acid derivatives.

| Property | Value | Source/Analogue |

| Chemical Name | This compound | N/A |

| CAS Number | 380430-62-6 | N/A |

| Molecular Formula | C14H12BNO6 | N/A |

| Molecular Weight | 301.06 g/mol | N/A |

| Appearance | Solid (form not specified) | Assumed from analogues |

| Melting Point | 225 - 227 °C | Analogue: 3-Carboxy-5-nitrophenylboronic acid[1] |

| Solubility | No data available. Likely sparingly soluble in water. | Inferred from general boronic acids |

| Stability | Stable under recommended storage conditions. | Inferred from analogues |

| Storage Temperature | 2-8°C, under inert atmosphere. | Supplier recommendation |

Hazard Identification and Classification

Based on the hazard classifications of analogous nitrophenylboronic acids, this compound is anticipated to present the following hazards.

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |

Signal Word: Warning[1]

Pictograms:

First-Aid Measures

The following first-aid protocols are recommended based on the potential hazards identified from analogous compounds.

| Exposure Route | Protocol |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2] |

Handling and Storage

Safe Handling Protocols

Adherence to the following handling procedures is crucial to minimize exposure risk.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[1]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

-

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage Conditions

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

-

Temperature: Store in a refrigerator at 2-8°C.[4]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4]

-

Container: Keep the container tightly sealed and store in a dry, well-ventilated place.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[2]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

| Step | Action |

| 1. Evacuation | Evacuate the immediate area of the spill. |

| 2. Personal Protection | Don appropriate PPE, including respiratory protection, before entering the spill area. |

| 3. Containment | Prevent the spill from spreading and entering drains. |

| 4. Clean-up | For a solid spill, carefully sweep or scoop up the material and place it in a sealed container for disposal. Avoid generating dust.[1] |

| 5. Decontamination | Clean the spill area thoroughly with a suitable solvent, followed by soap and water. |

| 6. Disposal | Dispose of the waste in accordance with local, state, and federal regulations. |

Visualizations

Experimental Workflow: General Handling of Phenylboronic Acids

Caption: A generalized workflow for the safe handling of phenylboronic acid derivatives in a laboratory setting.

Logical Relationship: Hazard Assessment and Response

Caption: Logical flow from substance identification to hazard recognition and appropriate first-aid response.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-Benzyloxycarbonyl-5-nitrophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 3-Benzyloxycarbonyl-5-nitrophenylboronic acid. This protocol is intended to serve as a foundational guide for the synthesis of complex biaryl molecules, which are significant structural motifs in many pharmaceutical agents and functional materials.[1][2][3]

Introduction

The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and polyolefins.[4][5][6] The reaction involves the cross-coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate, catalyzed by a palladium(0) complex.[5][6] Key advantages of the Suzuki-Miyaura coupling include its mild reaction conditions, tolerance to a wide variety of functional groups, and the general commercial availability of a diverse range of boronic acids.[7]

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the benzyloxycarbonyl and nitro groups offers sites for further functionalization, making it a versatile reagent for the synthesis of complex molecular architectures. This protocol outlines a general procedure for the coupling of this boronic acid with various aryl halides.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is as follows:

Where:

-

Ar1-B(OH)2 : this compound

-

Ar2-X : An aryl halide (e.g., aryl bromide, iodide, or chloride) or triflate

-

Pd Catalyst : A palladium(0) source, often generated in situ from a palladium(II) precatalyst.

-

Base : Required to facilitate the transmetalation step.

-

Solvent : An appropriate solvent system, which can be organic or a mixture of organic and aqueous solvents.[6]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. The specific conditions may require optimization depending on the nature of the aryl halide.

Materials

-

This compound

-

Aryl halide (e.g., aryl bromide, iodide, or chloride)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand, or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, N,N-Dimethylformamide (DMF), or a mixture such as Toluene/Ethanol/Water)

-

Inert gas (Argon or Nitrogen)

-

Standard organic synthesis glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating source (heating mantle or oil bath)

Procedure

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), and the base (2.0-3.0 mmol, 2.0-3.0 eq.).

-

-

Inert Atmosphere:

-

Seal the flask with a septum and evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

-

Reagent Addition:

-

Under the inert atmosphere, add the anhydrous solvent (5-10 mL).

-

If using a palladium(II) precatalyst with a ligand, add the ligand at this stage.

-

Finally, add the palladium catalyst (typically 1-5 mol%).

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically in the range of 80-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours.

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

-

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These values are illustrative and may vary based on the specific substrates and optimized conditions.

| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |

| 2 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 80-90 |

| 3 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DMF | 110 | 16 | 75-85 |

| 4 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 24 | 70-80 |

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5][8] The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[5]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis of biaryl compounds using the described Suzuki-Miyaura coupling protocol.

Caption: General workflow for the Suzuki-Miyaura coupling experiment.

References

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Yoneda Labs [yonedalabs.com]

Application Notes and Protocols for the Suzuki-M.iyaura Coupling of 3-Benzyloxycarbonyl-5-nitrophenylboronic Acid with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This methodology is of paramount importance in the fields of medicinal chemistry and materials science for the construction of biaryl scaffolds. 3-Benzyloxycarbonyl-5-nitrophenylboronic acid is a valuable building block, incorporating a versatile benzyloxycarbonyl protecting group and an electron-withdrawing nitro group. These functional groups make it a key intermediate for the synthesis of a wide range of complex molecules, including potential pharmaceutical candidates.

The electronic nature of this compound, characterized by two electron-withdrawing groups, presents specific challenges in the Suzuki-Miyaura coupling. The reduced nucleophilicity of the boronic acid can lead to slower reaction rates and lower yields. Furthermore, the presence of the nitro group can potentially interfere with the palladium catalyst. Consequently, the selection of an appropriate catalytic system, including the palladium source, ligand, and base, is critical for achieving high reaction efficiency. These application notes provide a comprehensive guide to the reaction conditions for the Suzuki coupling of this compound with various aryl halides, supported by detailed protocols and a summary of expected outcomes based on analogous systems.

Data Presentation: Reaction Parameters and Yields

The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of arylboronic acids with electronic and structural similarities to this compound. These conditions, compiled from established literature, may require optimization for specific substrates.

| Entry | Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (10:1) | 100 | 12 | 85-95 |

| 2 | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | t-BuOH | 110 | 18 | 80-90 |

| 3 | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 16 | 75-85 |

| 4 | 2-Bromopyridine | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 12 | 70-80 |

| 5 | 1-Iodo-3-nitrobenzene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | Methanol/H₂O (5:1) | Reflux | 8 | 80-90 |

| 6 | 4-Bromobenzonitrile | Pd/C (5) | - | K₂CO₃ (3) | Acetonitrile/H₂O (4:1) | 80 | 18 | 70-80 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides

This protocol provides a robust starting point for the coupling of this compound with a range of aryl bromides.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equivalents)

-

Anhydrous 1,4-dioxane

-

Deionized water

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the aryl bromide, and potassium phosphate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Under a positive pressure of the inert gas, add palladium(II) acetate and SPhos.

-

Add the degassed solvent system (1,4-dioxane and water in a 10:1 ratio) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.

-

Heat the reaction mixture to 100 °C and stir vigorously.

-

Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Aryl Chlorides

This protocol is adapted for the more challenging coupling of this compound with aryl chlorides, which typically require more active catalysts and higher temperatures.

Materials:

-

This compound (1.5 equivalents)

-

Aryl chloride (1.0 equivalent)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 3 mol%)

-

Potassium phosphate (K₃PO₄, 3.0 equivalents)

-

Anhydrous tert-butanol (t-BuOH)

Procedure:

-

In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, XPhos, and potassium phosphate to a dry reaction vessel.

-

Add the aryl chloride and this compound.

-

Add degassed anhydrous tert-butanol.

-

Seal the vessel and heat the mixture to 110 °C with stirring.

-

Monitor the reaction for completion by an appropriate analytical method (e.g., GC-MS or LC-MS).

-

After completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

-

Wash the Celite pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash chromatography.

Mandatory Visualizations

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Benzyloxycarbonyl-5-nitrophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This application note provides a detailed guide for the palladium-catalyzed cross-coupling of 3-benzyloxycarbonyl-5-nitrophenylboronic acid with various aryl and heteroaryl halides. This particular boronic acid presents a unique challenge due to the presence of both a sterically demanding benzyloxycarbonyl group and an electron-withdrawing nitro group. The selection of an appropriate palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and purity of the desired biaryl products, which are valuable intermediates in pharmaceutical and materials science research.

Catalyst and Ligand Selection

The electronic and steric properties of this compound necessitate a carefully chosen catalytic system. The electron-withdrawing nitro group can deactivate the boronic acid towards transmetalation, while the bulky benzyloxycarbonyl group can hinder the approach to the metal center.

For such challenging substrates, palladium precatalysts in combination with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) have shown great success.

Recommended Catalyst Systems:

-

For general applications and good functional group tolerance: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a robust and versatile catalyst for a wide range of Suzuki-Miyaura couplings.[1]

-

For sterically hindered and electron-deficient substrates: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with bulky biarylphosphine ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective.[2] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition of challenging aryl halides.[3]

Data Presentation: Reaction Parameters and Yields for Analogous Systems

Direct quantitative data for the Suzuki-Miyaura coupling of this compound is limited in publicly available literature. However, the following tables summarize typical reaction conditions and yields for the coupling of structurally similar nitrophenylboronic acids and other challenging boronic acids, providing a strong basis for reaction optimization.

Table 1: Catalyst and Ligand Screening for the Coupling of a Nitrophenylboronic Acid Derivative with an Aryl Bromide (Analogous System)

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 100 | 12 | 92 |

| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (3) | THF/H₂O (4:1) | 80 | 18 | 88 |

| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DME/H₂O (4:1) | 90 | 16 | 85 |

| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (3:1:1) | 100 | 24 | 65 |

Note: Data is compiled from representative Suzuki-Miyaura couplings of electron-deficient and sterically hindered arylboronic acids and may require optimization for the specific substrate.

Table 2: Substrate Scope for the Coupling of 3-Carboxy-5-nitrophenylboronic Acid (a close analog) with Various Aryl Halides

| Entry | Aryl Halide | Catalyst System | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ (2) | DME/H₂O | 90 | 89 |

| 2 | 3-Chloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄ (2.5) | Dioxane/H₂O | 110 | 78 |

| 3 | 2-Iodonaphthalene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ (3) | THF/H₂O | 80 | 95 |

| 4 | 4-Trifluoromethylphenyl bromide | Pd(dppf)Cl₂ | K₂CO₃ (2) | DME/H₂O | 90 | 82 |

Note: Yields are based on couplings of 3-carboxy-5-nitrophenylboronic acid and serve as an estimation for the target substrate.

Experimental Protocols

The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide. This protocol is a starting point and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Aryl halide (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Schlenk flask or microwave vial

-

Magnetic stir bar

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe to achieve a concentration of the limiting reagent of approximately 0.1-0.2 M.

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Caption: A general workflow for the Suzuki-Miyaura coupling experiment.

References

base and solvent effects in reactions with 3-Benzyloxycarbonyl-5-nitrophenylboronic acid

Application Notes and Protocols for 3-Benzyloxycarbonyl-5-nitrophenylboronic acid

Topic: Base and Solvent Effects in Reactions with this compound

Audience: Researchers, scientists, and drug development professionals.

Introduction